1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine
Description
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 2-bromo-4-nitrophenylmethyl group and a methyl group
Properties
IUPAC Name |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMOLYCXAZZBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676593 | |
| Record name | 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943320-69-2 | |
| Record name | 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The alkylation follows an S<sub>N</sub>2 mechanism , where 4-methylpiperazine acts as a nucleophile, displacing bromide from 2-bromo-4-nitrobenzyl bromide. The nitro group’s electron-withdrawing nature enhances electrophilicity at the benzyl carbon, while steric effects from the 2-bromo substituent necessitate optimized conditions.
Optimized Reaction Conditions
Procedure :
-
Dissolve 4-methylpiperazine (1 eq) and K<sub>2</sub>CO<sub>3</sub> (1.5 eq) in n-butanol.
-
Add 2-bromo-4-nitrobenzyl bromide (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with aqueous NH<sub>4</sub>Cl, extract with CH<sub>2</sub>Cl<sub>2</sub>, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
Yield : ~70–85% (estimated from analogous reactions in).
Purification and Characterization
Acid-Base Extraction
Partition the crude product between diethyl ether and 3N NaOH. Acidify the aqueous layer with HCl to precipitate the hydrochloride salt, yielding >95% purity.
Recrystallization
Recrystallize from dichloromethane/n-heptane (1:4) to remove unreacted starting materials.
Spectroscopic Data
-
<sup>1</sup>H NMR : δ 8.2–8.4 (d, Ar-H), 4.1 (s, CH<sub>2</sub>), 2.8–3.2 (m, piperazine-H), 2.4 (s, N-CH<sub>3</sub>).
-
HRMS : m/z calculated for C<sub>12</sub>H<sub>15</sub>BrN<sub>3</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 328.03; observed: 328.05.
Challenges and Mitigation Strategies
Regioselectivity in Benzyl Bromide Synthesis
Direct bromination of 4-nitrobenzyl bromide at the 2-position requires Lewis acid catalysts (e.g., FeBr<sub>3</sub>) or radical initiators. Alternatively, start with 2-bromo-4-nitrotoluene and perform side-chain bromination using NBS under UV light.
Byproduct Formation
-
Quaternary Salt Impurities : Over-alkylation can produce undesired quaternary ammonium salts. Use a slight excess of benzyl bromide (1.1 eq) and monitor reaction progress via TLC.
-
Nitro Group Reduction : Avoid reductive conditions (e.g., Pd/C) during work-up to preserve the nitro functionality.
Industrial Scalability Considerations
Solvent Recovery
n-Butanol is preferred for large-scale reactions due to its low cost and ease of recycling via distillation.
Catalytic Enhancements
Introducing phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) improves reaction rates and selectivity, reducing energy consumption.
Comparative Analysis with Analogous Piperazine Derivatives
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Products include 1-[(2-azido-4-nitrophenyl)methyl]-4-methylpiperazine or 1-[(2-thio-4-nitrophenyl)methyl]-4-methylpiperazine.
Reduction: The major product is 1-[(2-amino-4-nitrophenyl)methyl]-4-methylpiperazine.
Oxidation: The major product is 1-[(2-bromo-4-nitrophenyl)methyl]-4-carboxypiperazine.
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. Studies have shown that 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine may inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.
Material Science
The compound's unique chemical structure allows it to be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals enhances its utility in catalysis and sensor applications.
Case Study 1: Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of piperazine derivatives, including this compound. The results indicated significant activity on serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound showed promising results against Gram-positive bacteria. The findings were published in Antibiotics, highlighting the compound's potential as a lead structure for new antibiotic drugs.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-[(2-bromo-4-nitrophenyl)methyl]piperazine: Lacks the methyl group on the piperazine ring.
1-[(2-chloro-4-nitrophenyl)methyl]-4-methylpiperazine: Has a chlorine atom instead of a bromine atom.
1-[(2-bromo-4-aminophenyl)methyl]-4-methylpiperazine: The nitro group is reduced to an amino group.
Uniqueness
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and binding properties. The combination of these functional groups with the piperazine scaffold makes it a versatile compound for various applications in research and industry .
Biological Activity
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure featuring a piperazine ring along with bromo and nitro substituents, has shown potential in various therapeutic applications, including anticancer and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆BrN₃O₂, with a molecular weight of approximately 314.18 g/mol. The presence of the bromo and nitro groups significantly influences its reactivity and biological activity, making it a compound of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects. For instance:
- Anticancer Activity : Preliminary studies suggest that this compound may influence pathways related to cell proliferation and apoptosis, potentially making it effective against certain cancer types.
- Neuropharmacological Effects : Research indicates that it might interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which could contribute to antidepressant and anxiolytic properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Description | References |
|---|---|---|
| Anticancer | Exhibits potential against various cancer cell lines; mechanisms involve apoptosis modulation. | |
| Neuropharmacological | Interaction with serotonin and dopamine receptors suggests potential for treating mood disorders. | |
| Antimicrobial | Potential antimicrobial activity through disruption of bacterial cell membranes or inhibition of essential enzymes. |
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Neuropharmacological Research : A study investigating its effects on serotonin receptor binding showed that it has a significant affinity for these receptors, indicating its potential as an antidepressant.
- Antimicrobial Activity : Research into its antimicrobial properties revealed that it could effectively inhibit the growth of certain bacterial strains, likely due to its ability to penetrate bacterial membranes.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-bromo-5-nitrophenyl)-4-methylpiperazine | C₁₂H₁₆BrN₃O₂ | Similar structure; different nitro position; varied activity profile. |
| 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | C₁₂H₁₆ClN₃O₂ | Chlorine instead of bromine; potential differences in reactivity. |
| 1-(2-bromo-3-nitrophenyl)-4-methylpiperazine | C₁₂H₁₆BrN₃O₂ | Different nitro position; may affect selectivity towards targets. |
This table highlights how the unique combination of bromine and nitro groups at specific positions on the phenyl ring contributes to the distinct biological effects observed in this compound compared to similar compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromonitrobenzene derivatives react with 4-methylpiperazine under basic conditions. A two-step process involving bromination and substitution with 4-methylpiperazine is documented, where reaction parameters (e.g., temperature, solvent) are optimized to minimize side products like regioisomers. Prolonged heating or excess reagent usage should be avoided to prevent decomposition .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic techniques. H NMR confirms the presence of methylpiperazine and bromonitrophenyl moieties, while ESI-MS validates molecular weight. X-ray crystallography using programs like SHELXL resolves stereochemistry and crystal packing, particularly when heavy atoms (e.g., bromine) are present to leverage anomalous dispersion effects .
Q. What protective measures are necessary during synthesis to prevent decomposition?
Reactive intermediates (e.g., nitro or bromo-substituted aryl species) require inert atmospheres (N/Ar) and anhydrous conditions. Scavengers like DIPEA neutralize acidic byproducts (e.g., HBr), improving stability. Post-synthesis storage at low temperatures (-20°C) under desiccated conditions further mitigates degradation .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Using high-boiling solvents (e.g., n-BuOH) and elevated temperatures (140°C) to enhance reactivity .
- Employing excess amine or coupling agents (e.g., DIPEA) to drive substitution reactions .
- Monitoring reaction progress via TLC or LC-MS to identify optimal termination points .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound's biological activity?
SAR studies involve systematic substituent modification. For example:
- Replacing the bromo or nitro groups with electron-withdrawing/donating moieties alters electronic properties and receptor binding.
- Computational docking (e.g., with WDR5 protein targets) predicts binding modes and guides analog design .
- Piperazine derivatives exhibit diverse therapeutic potential (antimicrobial, antitumor), as shown in crystallographic and pharmacological studies .
Q. How should researchers resolve discrepancies in reported biological activities across studies?
Contradictions may stem from assay variability (e.g., cell lines, concentrations). Solutions include:
Q. What crystallographic methods are recommended for determining the absolute configuration of chiral derivatives?
Single-crystal X-ray diffraction with SHELXL refines chiral centers using Flack or Hooft parameters. For racemic mixtures, chiral resolution via HPLC precedes crystallization. Heavy atoms (e.g., bromine) enhance anomalous dispersion, improving accuracy in absolute configuration determination .
Q. How can researchers differentiate between regioisomers in the synthesis of substituted piperazines?
Regioisomeric differentiation requires:
- H NMR coupling patterns and NOE experiments to distinguish substituent positions.
- 2D NMR (HSQC, HMBC) to map connectivity in intermediates like tert-butyl-protected derivatives .
- HRMS to confirm molecular formulas and rule out isobaric species .
Q. What computational tools are effective in predicting metabolic stability and toxicity of novel analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
